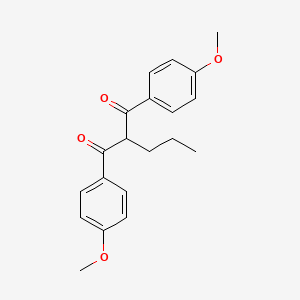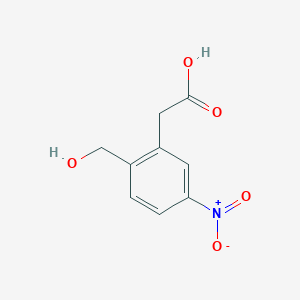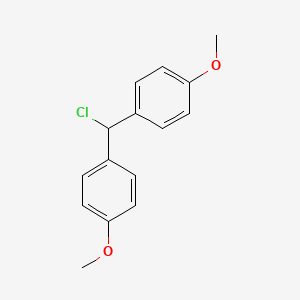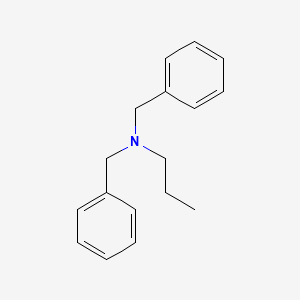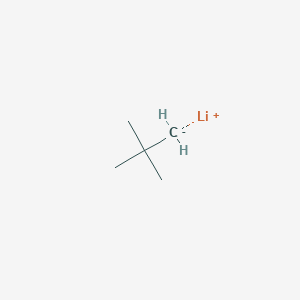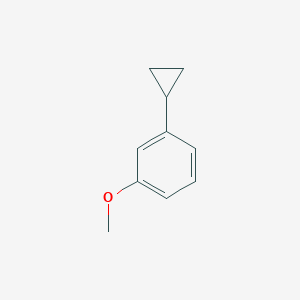
1-Cyclopropyl-3-methoxybenzene
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as 1-Cyclopropyl-3-methoxybenzene, involves various reactions. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Chemical Reactions Analysis
Cyclopropane derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides . They can also undergo Suzuki-Miyaura coupling reactions with aryl chlorides . Additionally, palladium-catalyzed cross-coupling reactions with aryl bromides or triflates are possible .科学的研究の応用
In Vitro and In Vivo Pharmacotoxicology
- Pharmacotoxicological Characterization : 1-Cyclohexyl-x-methoxybenzene derivatives, which share structural similarities with 1-Cyclopropyl-3-methoxybenzene, have been investigated for their pharmacodynamic profiles. These studies compare their effects with those of tramadol and phencyclidine, revealing that these compounds modulate sensorimotor responses and spontaneous motor activity, among other effects (Bilel et al., 2021).
Supramolecular and Electronic Structure
- Methoxy Functionalization in Nanographenes : Research on functionalized N-containing heterosuperbenzenes, including those with methoxy substituents, highlights the role of methoxy groups in promoting cyclodehydrogenation and tuning electronic properties. This has implications for the design of advanced materials with specific electronic characteristics (Wijesinghe et al., 2014).
Catalytic Conversion in Biomass Processing
- Catalytic Conversion of Anisole : Anisole (methoxybenzene) is used as a model compound for biomass lignin conversion. Studies on its catalytic conversion to gasoline-range molecules over a bifunctional Pt/HBeta catalyst reveal insights into the mechanisms of methyl transfer and hydrodeoxygenation, which are crucial for efficient biomass utilization (Zhu et al., 2011).
Organic Synthesis
- Cyclopropanation and C-H Insertion Reactions : The use of cyclopropenes as precursors in organic synthesis, involving cyclopropanation and C-H insertion reactions, is an area of active research. This includes studies on metal carbenoids generated from cyclopropenes, which are useful for synthesizing diverse heterocycles and carbocycles (Archambeau et al., 2015).
Environmental Chemistry
- Ozonolysis of Methoxybenzene : The reaction of methoxybenzene with ozone in the atmosphere is studied to understand its environmental impact. Quantum chemical methods and RRKM theory are used to investigate the ozonolysis mechanisms, providing data relevant to atmospheric chemistry (Sun et al., 2016).
Electrochemistry
- Non-aqueous Redox Flow Batteries : Studies on 1,4-Dimethoxybenzene derivatives, similar to this compound, as catholytes in non-aqueous redox flow batteries. These studies focus on achieving high chemical stability in the charged state, which is critical for efficient energy storage systems (Zhang et al., 2017).
作用機序
- 1-Cyclopropyl-3-methoxybenzene likely undergoes electrophilic aromatic substitution due to its benzene ring structure. A two-step mechanism is proposed:
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring. Aromaticity is reformed .
- The compound may also react via benzylic substitution, either SN1 or SN2, depending on its structure and reaction conditions .
- Cyclopropane-containing compounds are widespread in natural products. Enzymatic cyclopropanations can occur via two major pathways:
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
1-Cyclopropyl-3-methoxybenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the regulation of gene expression, thereby impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its oxidative metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential .
特性
IUPAC Name |
1-cyclopropyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOHVNFQCZZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466047 | |
| Record name | 3-Cyclopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54134-93-9 | |
| Record name | 3-Cyclopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



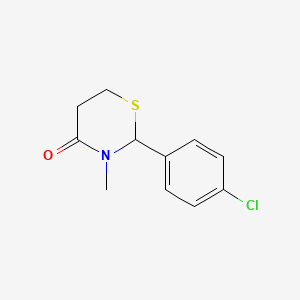

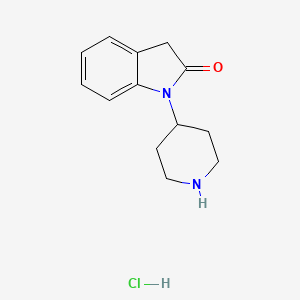
![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)
